Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDAFJXGOUJVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582877 | |
| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-99-4 | |
| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via enolate formation from ethyl acetoacetate, followed by nucleophilic attack on the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes hydrolysis and decarboxylation to form the β-keto ester. For the target compound, the aromatic aldehyde must already possess the 4-bromo-2-fluoro-3-methoxy substitution pattern.
A key challenge lies in synthesizing the appropriately substituted aldehyde precursor. For example, 4-bromo-2-fluoro-3-methoxybenzaldehyde can be prepared through sequential functionalization of a benzene derivative:
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Nitration and Bromination : Starting from 3-methoxyphenol, nitration at the para position followed by bromination introduces the bromine atom.
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Fluorination : Selective fluorination at the ortho position is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor.
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Oxidation : The resulting 4-bromo-2-fluoro-3-methoxybenzyl alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC).
Optimization of Reaction Conditions
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Base Selection : Aqueous sodium hydroxide in ethanol is commonly employed, though potassium tert-butoxide in tetrahydrofuran (THF) improves yields for electron-deficient aldehydes.
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Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours.
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Yield : Reported yields range from 65% to 78% for analogous compounds.
Table 1: Claisen-Schmidt Condensation Parameters for Analogous Compounds
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-2-fluorobenzaldehyde | NaOH (aq) | Ethanol | 70 | 72 |
| 3-Nitro-4-methoxybenzaldehyde | KOtBu | THF | 80 | 68 |
Bromination Post-Condensation: A Stepwise Strategy
Introducing bromine after forming the β-keto ester framework offers advantages in regiocontrol, particularly when direct synthesis of the substituted aldehyde proves challenging.
Electrophilic Aromatic Bromination
The electron-rich aromatic ring of the intermediate ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate facilitates electrophilic bromination at the para position relative to the methoxy group.
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Reagents : Bromine (Br₂) in carbon tetrachloride (CCl₄) or dichloromethane (DCM), often with a Lewis acid catalyst such as FeBr₃.
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Conditions : Reactions are conducted at 0–25°C for 2–4 hours.
Critical Consideration :
The fluorine atom’s ortho-directing effect competes with the methoxy group’s para-directing influence. However, the methoxy group’s stronger activation ensures predominant para-bromination.
Alternative Fluorination Methods
Late-stage fluorination strategies circumvent the need for pre-fluorinated aldehydes, enhancing synthetic flexibility.
Radical Fluorination Using Selectfluor
Photoredox-catalyzed radical fluorination has emerged as a powerful tool for introducing fluorine atoms into complex molecules.
Balz-Schiemann Reaction
For substrates requiring diazotization, the Balz-Schiemann reaction offers a classical route:
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Diazonium Salt Formation : Treatment of 3-amino-4-bromo-2-methoxyphenylpropanoate with NaNO₂ and HCl at 0°C.
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Fluorination : Decomposition of the diazonium tetrafluoroborate salt at 120°C releases nitrogen gas and introduces fluorine.
Limitation : Low functional group tolerance and moderate yields (50–60%) limit its applicability.
Methoxy Group Introduction: O-Methylation Strategies
The methoxy group is typically introduced early in the synthesis via O-methylation of a phenolic intermediate.
Williamson Ether Synthesis
Diazomethane Methylation
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Procedure : Gaseous diazomethane (CH₂N₂) is bubbled through a solution of the phenol in ether.
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Safety Note : Diazomethane’s explosiveness necessitates specialized handling.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Claisen-Schmidt + Bromination | 3 | 50–60 | High regiocontrol | Multi-step purification |
| Post-Condensation Bromination | 2 | 65–75 | Simplified aldehyde synthesis | Competing directing effects |
| Radical Fluorination | 2 | 60–70 | Late-stage fluorination | Requires photoredox catalyst |
Challenges and Optimization Opportunities
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Regioselectivity in Electrophilic Substitution :
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Functional Group Compatibility :
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The β-keto ester moiety is sensitive to strong bases and oxidizing agents, necessitating mild reaction conditions.
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Scalability :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of anti-inflammatory agents derived from this compound. The modifications led to compounds that exhibited superior efficacy compared to existing drugs, showcasing its potential in drug discovery .
Organic Synthesis
Utility in Synthesis Processes:
This compound is widely employed in organic synthesis due to its ability to facilitate the construction of complex molecular architectures. Chemists utilize it to create various derivatives that are essential for academic research and industrial applications.
Data Table: Synthesis Applications
| Application Area | Description |
|---|---|
| Synthesis of Complex Molecules | Used to generate derivatives for drug development |
| Catalyst Development | Acts as a precursor for catalysts in organic reactions |
| Reaction Mechanism Studies | Provides insights into reaction pathways and mechanisms |
Material Science
Enhancement of Polymer Properties:
In material science, this compound can be incorporated into polymer formulations. It enhances properties such as thermal stability, mechanical strength, and overall durability of materials.
Case Study:
Research conducted on polymer blends incorporating this compound demonstrated improved thermal properties and mechanical resilience, making it suitable for advanced applications in coatings and composites .
Agricultural Chemicals
Development of Agrochemicals:
This compound plays a crucial role in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical structure allows for the design of effective agents that improve crop yields and pest resistance.
Data Table: Agrochemical Applications
| Application Type | Description |
|---|---|
| Herbicides | Formulated to target specific weed species |
| Pesticides | Developed for enhanced pest control |
| Growth Regulators | Utilized to modify plant growth patterns |
Biochemical Research
Study of Enzyme Interactions:
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. This application provides valuable insights that can lead to breakthroughs in biochemistry and molecular biology.
Case Study:
A biochemical study investigating the interaction between this compound and specific enzymes revealed its potential as a modulator in metabolic pathways, paving the way for further research into metabolic diseases .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate with structurally related β-keto esters, emphasizing substituent effects, synthetic applications, and physicochemical properties.
Structural and Functional Group Variations
Physicochemical Properties
- Boiling Point and Solubility: The bromo and methoxy groups in the main compound increase molecular weight (estimated ~315 g/mol) and lipophilicity compared to analogs like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (MW: 210.20 g/mol) .
- Reactivity: Bromine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity, whereas methoxy groups in para positions (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) deactivate the ring via electron donation .
Biological Activity
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, also known by its CAS number 194804-99-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications based on current research findings.
- Molecular Formula : C₁₂H₁₂BrF O₄
- Molecular Weight : 319.13 g/mol
- Density : 1.461 g/cm³ (predicted)
- Boiling Point : Approximately 363.9 °C (predicted)
- Melting Point : 52-53 °C
These properties indicate that this compound is a relatively stable compound with a moderate melting point conducive for various biological assays.
Synthesis
The synthesis of this compound typically involves:
- Esterification Reaction : The compound is synthesized through the esterification of 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol, using a strong acid catalyst like sulfuric acid under reflux conditions .
- Industrial Methods : Continuous flow processes may be employed at an industrial scale to enhance efficiency and yield while minimizing energy consumption.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of halogen atoms (bromo and fluoro) and the methoxy group can enhance the interaction of the compound with microbial targets, potentially leading to increased efficacy against various pathogens .
Anticancer Activity
This compound has been studied for its anticancer properties. Compounds with similar substituents have shown activity against different cancer cell lines, including breast cancer (MCF-7) and others, indicating potential pathways for therapeutic applications .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : The substituents on the phenyl ring can influence binding affinity to various receptors, enhancing its biological effects .
Case Studies
A study evaluating similar compounds demonstrated that those with electron-withdrawing groups like bromo and fluoro exhibited enhanced inhibitory effects against cholinesterases and other enzymes relevant to neurodegenerative diseases. This suggests that this compound could be effective in treating conditions such as Alzheimer's disease .
Research Findings Summary Table
| Property/Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against various pathogens |
| Anticancer Activity | Effective against MCF-7 breast cancer cells |
| Enzyme Inhibition | Possible inhibition of cholinesterases |
| Synthesis Method | Esterification using ethanol |
| Industrial Production | Continuous flow processes |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate?
- The compound is typically synthesized via Claisen condensation , where a β-ketoester intermediate is formed by reacting an appropriate aryl ketone (e.g., 4-bromo-2-fluoro-3-methoxyacetophenone) with diethyl oxalate or ethyl malonate under basic conditions. For example, a related compound, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, was synthesized via Claisen condensation in 40% yield using sulfuric acid as a catalyst .
- Alternative routes may involve Friedel-Crafts acylation of substituted benzene derivatives with ethyl malonyl chloride, though steric and electronic effects from bromo, fluoro, and methoxy substituents require careful optimization of reaction conditions (e.g., Lewis acid catalysts, temperature) .
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the ester group (δ ~4.2 ppm for CHCH, δ ~1.3 ppm for CH) and the aryl ketone moiety (δ ~190–200 ppm for carbonyl carbon). Substituents like bromo, fluoro, and methoxy groups produce distinct splitting patterns and chemical shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M+Na]) and fragmentation patterns. For example, related β-ketoesters show characteristic cleavage at the ester and ketone groups .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) calculations can model the electronic effects of substituents. The electron-withdrawing bromo and fluoro groups reduce electron density at the ketone carbonyl, making it less reactive toward nucleophiles, while the methoxy group (electron-donating) may activate specific positions on the aryl ring. Such analyses guide selective functionalization strategies .
- Molecular docking studies may predict interactions if the compound is used as a precursor in drug discovery (e.g., for kinase inhibitors or antimicrobial agents) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography provides unambiguous structural confirmation. For example, SHELX software (widely used for small-molecule refinement) can resolve discrepancies between NMR and MS data by determining bond lengths, angles, and crystal packing .
- 2D NMR techniques (e.g., HSQC, HMBC) clarify connectivity in complex splitting patterns caused by fluorine and bromine atoms. For instance, HMBC correlations between the ketone carbonyl and adjacent protons confirm the β-ketoester backbone .
Q. How does the bromo substituent influence the compound’s stability under varying reaction conditions?
- Bromine’s electrophilic nature may lead to unintended side reactions (e.g., debromination under reducing conditions or SNAr reactions in polar aprotic solvents). Stability studies using HPLC-MS under thermal, acidic, or basic conditions are recommended to optimize reaction protocols .
- Kinetic vs. thermodynamic control : In Claisen condensations, bulky bromo substituents may favor thermodynamic products due to steric hindrance, requiring longer reaction times or higher temperatures .
Methodological Challenges and Solutions
Q. How can researchers mitigate low yields in multi-step syntheses involving this compound?
- Parallel reaction screening : Use automated platforms to test catalysts (e.g., TiCl, AlCl), solvents (e.g., DMF, THF), and temperatures. For example, optimizing the condensation of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate with guanidine increased yields from ~50% to >80% in a refluxing ethanol system .
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track ketone and ester carbonyl peaks to identify incomplete reactions or side products .
Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?
- Schlenk techniques or gloveboxes are essential for reactions involving Grignard or organolithium reagents.
- Stabilization via chelation : Adding Lewis acids (e.g., MgBr) can stabilize enolate intermediates during alkylation or Michael additions .
Applications in Academic Research
Q. How is this compound utilized in medicinal chemistry?
- It serves as a key intermediate for synthesizing fluorinated heterocycles. For example, condensation with guanidine produces pyrimidinones, which are precursors to antiviral or anticancer agents (e.g., ABmFPP derivatives) .
- Structure-activity relationship (SAR) studies : Modifying the bromo, fluoro, or methoxy groups can alter bioactivity. For instance, fluorinated analogs often exhibit enhanced metabolic stability .
Q. Can this compound be used in materials science?
- Its rigid, aromatic structure makes it a candidate for liquid crystal precursors or metal-organic frameworks (MOFs) . The bromo substituent enables post-synthetic modification via Suzuki-Miyaura cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
